
Thalidomide-O-C4-NH2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-C4-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker . It is used in PROTAC (Proteolysis-Targeting Chimeras) technology .
Synthesis Analysis
Opto-thalidomide-O-acetamide-C4-NH2 hydrochloride enables the synthesis of molecules for light-induced targeted protein degradation . This conjugate contains a Cereblon (CRBN) recruiting ligand, a rigid linker, and a pendant amine for reactivity with a carboxylic acid on the target ligand . Many analogs are prepared to screen for optimal target degradation .Molecular Structure Analysis
The molecular formula of Thalidomide-O-C4-NH2 (hydrochloride) is C17H20ClN3O5 . Its molecular weight is 381.81 .Physical And Chemical Properties Analysis
Thalidomide-O-C4-NH2 (hydrochloride) appears as a solid, with a color ranging from white to light yellow . It is stored at 4°C, away from moisture .Aplicaciones Científicas De Investigación
Angiogenesis Inhibition
Thalidomide has been identified as an inhibitor of angiogenesis, the process by which new blood vessels form from pre-existing vessels. This property is significant in understanding its effects on embryonic development and potential therapeutic applications. For instance, D'Amato et al. (1994) demonstrated that thalidomide inhibits angiogenesis induced by basic fibroblast growth factor in a rabbit cornea assay, linking its antiangiogenic activity with teratogenicity (D'Amato, Loughnan, Flynn, & Folkman, 1994). Similarly, Sauer et al. (2000) found that thalidomide exerts anti-angiogenic effects on capillary structure development in embryoid bodies, suggesting its impact on vasculogenesis and angiogenesis during embryoid body development (Sauer, Günther, Hescheler, & Wartenberg, 2000).
Pharmaceutical Applications
Thalidomide's unique properties have led to its exploration as a treatment for various diseases. Bartlett, Dredge, and Dalgleish (2004) discussed the evolution of thalidomide and its derivatives as anticancer agents, especially in the context of multiple myeloma (Bartlett, Dredge, & Dalgleish, 2004). Moreover, Kim and Scialli (2011) highlighted its effectiveness in treating leprosy and multiple myeloma, marking a turning point in its therapeutic use (Kim & Scialli, 2011).
Analytical Methods
Simmons, Lush, and Figg (1997) developed a high-performance liquid chromatography method for monitoring thalidomide serum concentrations, indicating the importance of precise measurement techniques in clinical trials and treatments (Simmons, Lush, & Figg, 1997).
Novel Therapeutic Uses
Weeber et al. (2003) utilized a discovery support tool to generate novel hypotheses for potential new therapeutic uses of thalidomide, suggesting its application in treating conditions like acute pancreatitis and chronic hepatitis C (Weeber, Vos, Klein, Berg, Aronson, & Molema, 2003).
Mecanismo De Acción
Target of Action
The primary target of Thalidomide-O-C4-NH2 (hydrochloride), also known as Thalidomide - linker 9, is a protein called cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Mode of Action
Thalidomide-O-C4-NH2 (hydrochloride) interacts with its target, CRBN, by binding to it . This binding induces the recruitment of non-native substrates to CRL4 CRBN . The recruited substrates are then degraded, which leads to a change in the protein composition of the cell .
Biochemical Pathways
The biochemical pathway affected by Thalidomide-O-C4-NH2 (hydrochloride) involves the degradation of proteins . By binding to CRBN, Thalidomide-O-C4-NH2 (hydrochloride) alters the substrate specificity of the CRL4 CRBN E3 ligase complex . This leads to the degradation of non-native substrates, affecting various downstream cellular processes .
Pharmacokinetics
As a synthesized e3 ligase ligand-linker conjugate, it is designed for use in protac technology This suggests that it may have properties that allow it to effectively enter cells, bind to its target, and induce protein degradation
Result of Action
The result of Thalidomide-O-C4-NH2 (hydrochloride)'s action is the degradation of specific proteins within the cell . . This can have various effects at the molecular and cellular level, depending on the specific proteins that are degraded.
Direcciones Futuras
The future directions of Thalidomide-O-C4-NH2 (hydrochloride) are likely to be influenced by ongoing research in the field of targeted protein degradation and PROTAC technology . As this compound plays a crucial role in these areas, advancements could lead to the development of more effective therapeutic strategies.
Propiedades
IUPAC Name |
4-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5.ClH/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22;/h3-5,11H,1-2,6-9,18H2,(H,19,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXZGWPQXJYEPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

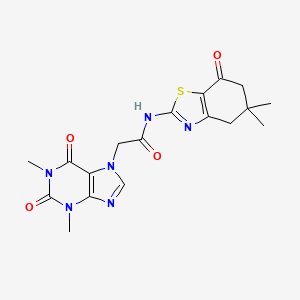
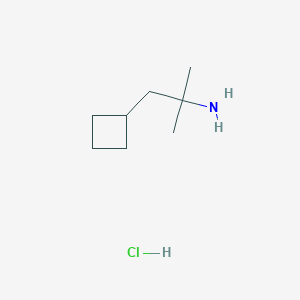
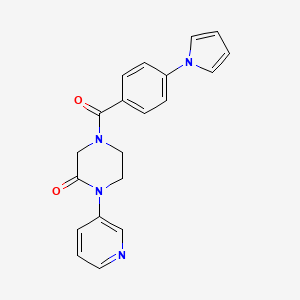

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2407598.png)
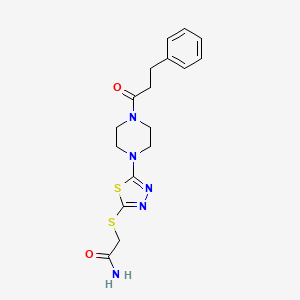
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2407600.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2407602.png)
![3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2407603.png)
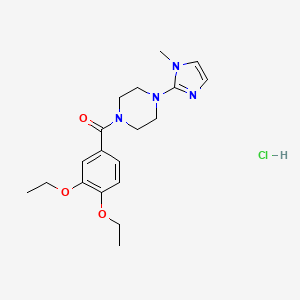

![N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407610.png)